trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid

CAS No.: 1818257-30-5

Cat. No.: VC2960090

Molecular Formula: C8H7BrO2S

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1818257-30-5 |

|---|---|

| Molecular Formula | C8H7BrO2S |

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | (1R,2R)-2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H7BrO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1 |

| Standard InChI Key | VUGPCJZSPUEEBE-PHDIDXHHSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1C(=O)O)C2=CC(=CS2)Br |

| SMILES | C1C(C1C(=O)O)C2=CC(=CS2)Br |

| Canonical SMILES | C1C(C1C(=O)O)C2=CC(=CS2)Br |

Introduction

Structural Overview and Basic Properties

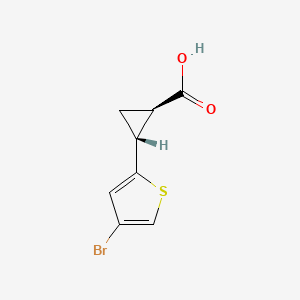

Trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid (CAS: 1818257-30-5) is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a 4-bromothiophene moiety in a trans configuration. The compound has the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol.

The structural architecture of this compound features several key elements that contribute to its chemical behavior:

-

A three-membered cyclopropane ring, which introduces significant ring strain and unique reactivity

-

A carboxylic acid group (-COOH) providing acidic properties and a site for derivatization

-

A thiophene ring, a five-membered aromatic heterocycle containing sulfur

-

A bromine atom at the 4-position of the thiophene ring, which serves as an important functional handle

-

A trans stereochemical arrangement of the substituents on the cyclopropane ring

Chemical Identifiers and Properties

The compound is uniquely identified through various chemical notation systems:

| Property | Value |

|---|---|

| IUPAC Name | (1R,2R)-2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylic acid |

| CAS Number | 1818257-30-5 |

| Molecular Formula | C8H7BrO2S |

| Molecular Weight | 247.11 g/mol |

| Standard InChI | InChI=1S/C8H7BrO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1 |

| InChIKey | VUGPCJZSPUEEBE-PHDIDXHHSA-N |

| SMILES | C1C@HC2=CC(=CS2)Br |

The presence of the bromine atom on the thiophene ring introduces significant electronic effects that influence the compound's reactivity and stability. The strained cyclopropane ring further contributes to its chemical behavior, making it an interesting candidate for various synthetic transformations.

Synthesis Methods

The synthesis of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid can be approached through several synthetic strategies, with the specific route often determined by available precursors and desired scale.

Laboratory Synthetic Routes

Based on established synthetic methodologies, the preparation of this compound typically involves a multi-step process:

-

Cyclopropanation Reaction: The formation of the cyclopropane ring is often achieved through the reaction of a suitable alkene with a carbenoid reagent. This step is crucial for establishing the trans stereochemistry of the final product.

-

Thiophene Ring Formation/Incorporation: Depending on the starting materials, this may involve either the construction of the thiophene ring or the incorporation of a pre-formed thiophene unit.

-

Bromination: The introduction of the bromine atom at the 4-position of the thiophene ring typically uses brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

These core steps may be supplemented with various protecting group strategies and purification procedures to enhance yield and stereoselectivity.

Industrial Scale Considerations

For larger-scale production, additional considerations become important:

-

Optimization of reaction conditions for improved yield and purity

-

Implementation of continuous flow reactors for more efficient processing

-

Employment of advanced purification techniques including chromatography and crystallization

-

Careful monitoring and control of stereochemistry to ensure the desired trans configuration

-

Environmental and safety considerations related to the use of brominating agents and other reactive chemicals

Chemical Reactivity Profile

Trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid exhibits diverse reactivity patterns stemming from its multiple functional groups. This reactivity profile makes it valuable as a building block in organic synthesis.

Reactions Involving the Bromothiophene Moiety

The bromine substituent on the thiophene ring serves as an important reactive site:

-

Substitution Reactions: The bromine atom can be replaced by various nucleophiles under appropriate conditions.

-

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Stille coupling with organostannanes

-

Negishi coupling with organozinc compounds

-

Sonogashira coupling with terminal alkynes

-

-

Metal-Halogen Exchange: Reaction with strong bases such as n-butyllithium can generate organolithium intermediates for further functionalization.

Reactions Involving the Cyclopropane Ring

The strained cyclopropane ring can participate in various transformations:

-

Ring-Opening Reactions: Under specific conditions (acidic, basic, or catalytic), the cyclopropane ring can open to form larger, less strained structures.

-

Cycloaddition Reactions: The strain in the cyclopropane ring can drive cycloaddition reactions with appropriate reaction partners.

-

Rearrangements: Various rearrangements involving the cyclopropane moiety can lead to interesting structural motifs.

Comparison with Related Compounds

Understanding how trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid compares to similar compounds provides valuable context for its properties and potential applications.

Comparison with Halogenated Thiophene Derivatives

Different halogen substituents on the thiophene ring can significantly affect the compound's properties:

| Compound | Key Differences | Implications |

|---|---|---|

| Trans-2-(4-Chlorothiophen-2-yl)cyclopropanecarboxylic acid | Chlorine is smaller and less polarizable than bromine | Potentially different reactivity in substitution and coupling reactions; typically less reactive in cross-coupling |

| Trans-2-(4-Fluorothiophen-2-yl)cyclopropanecarboxylic acid | Fluorine has stronger electron-withdrawing effects | Altered electronic properties of the thiophene ring; different reactivity patterns |

Comparison with Phenyl Analogs

Several phenyl analogs appear in the search results, which differ from our target compound in having a benzene ring instead of a thiophene ring :

| Compound | Key Differences | Implications |

|---|---|---|

| Trans-2-(4-bromophenyl)cyclopropanecarboxylic acid | Contains a benzene ring instead of thiophene | Lacks the sulfur atom; different electronic properties and potentially different reactivity patterns |

| 2-(4-fluorophenyl)cyclopropanecarboxylic acid | Contains a fluorinated benzene ring | Different electronic effects due to both the absence of sulfur and the presence of fluorine instead of bromine |

Positional Isomers

The position of the bromine atom on the thiophene ring also influences the compound's properties :

| Compound | Key Differences | Implications |

|---|---|---|

| (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid | Bromine is at the 5-position of the thiophene ring | Different electronic distribution and potentially altered reactivity in various transformations |

The position of the bromine atom affects the electronic distribution within the thiophene ring, potentially influencing reactivity, intermolecular interactions, and physical properties.

Spectroscopic and Analytical Characterization

Accurate identification and characterization of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid typically relies on multiple spectroscopic and analytical techniques.

Mass Spectrometry

Mass spectrometric analysis would reveal the molecular ion peak at m/z 247/249 with the characteristic isotope pattern of bromine (approximately equal abundance of m/z 247 and 249, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Infrared Spectroscopy

Characteristic IR absorption bands would include:

-

O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹)

-

C=O stretching of the carboxylic acid (strong, 1700-1725 cm⁻¹)

-

C-S stretching of the thiophene ring (600-700 cm⁻¹)

-

C-Br stretching (500-600 cm⁻¹)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume